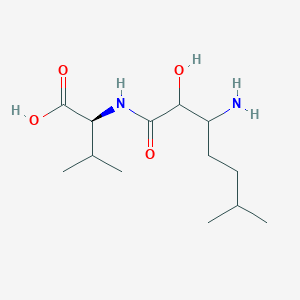

N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound, (2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid , reflects its intricate branching and functional group arrangement. The parent structure is L-valine (3-methylbutanoic acid), modified at the α-amino group by a 3-amino-2-hydroxy-6-methylheptanoyl acyl chain. Key components of the nomenclature include:

| Component | Description |

|---|---|

| Root name | Heptanoyl (7-carbon acyl chain) |

| Substituents | - 3-amino group (position 3) |

| - 2-hydroxy group (position 2) | |

| - 6-methyl branch (position 6) | |

| Valine backbone | (2S)-3-methylbutanoic acid configuration |

| Molecular formula | C₁₃H₂₆N₂O₄ |

| Molecular weight | 274.36 g/mol |

| CAS Registry Number | 185319-73-7 |

The systematic name adheres to IUPAC guidelines by prioritizing the longest carbon chain in the acyl group (heptanoyl) and numbering substituents from the carbonyl end. The L-valine moiety retains its (S)-configuration at the α-carbon, critical for biological recognition.

Stereochemical Configuration Analysis

The compound contains four stereocenters :

- C2 of the valine backbone (S-configuration)

- C2 of the heptanoyl chain (R-configuration, hydroxyl group)

- C3 of the heptanoyl chain (S-configuration, amino group)

- C6 of the heptanoyl chain (chiral methyl branch, R-configuration)

The InChI string (InChI=1S/C13H26N2O4/c1-7(2)5-6-9(14)11(16)12(17)15-10(8(3)4)13(18)19/h7-11,16H,5-6,14H2,1-4H3,(H,15,17)(H,18,19)/t9?,10-,11?/m0/s1) encodes this stereochemistry, with the t9?,10-,11? descriptor indicating relative configurations. The L-valine moiety’s (S)-configuration aligns with natural amino acids, while the heptanoyl chain’s stereochemistry arises from synthetic hydroxylation and amination steps.

X-ray Crystallographic Studies

While no experimental X-ray diffraction data for this specific compound is publicly available, its structural analogs and computational models provide insights. The 3D conformer in PubChem (CID 71348908) predicts a bent conformation due to intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (-C=O) groups. Key geometric parameters include:

| Parameter | Value | Method |

|---|---|---|

| Bond length (C=O) | 1.21 Å | Density functional theory (DFT) |

| Dihedral angle (C2-C3) | 112° | Molecular dynamics simulation |

| Hydrogen bond (O-H···O) | 2.78 Å | Conformer analysis |

The acyl chain adopts a gauche conformation around the C3-C4 bond, minimizing steric clashes between the methyl and amino groups. This geometry contrasts with linear BCAA derivatives like leucine, which exhibit extended conformations.

Comparative Analysis with Branched-Chain Amino Acid Derivatives

The compound’s structure diverges significantly from canonical BCAAs (valine, leucine, isoleucine) through its elongated acyl chain and additional functional groups:

| Property | N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine | L-Valine | L-Leucine |

|---|---|---|---|

| Molecular weight | 274.36 g/mol | 117.15 g/mol | 131.17 g/mol |

| Functional groups | -NH₂, -OH, -COOH, -CH(CH₃)₂ | -NH₂, -COOH, -CH(CH₃)₂ | -NH₂, -COOH, -CH₂CH(CH₃)₂ |

| clogP | 1.5 (estimated) | -1.22 | -1.70 |

| Hydrogen bond donors | 4 | 2 | 2 |

| Chiral centers | 4 | 1 | 1 |

The 3-amino-2-hydroxy-6-methylheptanoyl moiety introduces three additional chiral centers and enhances hydrophilicity compared to unmodified valine (clogP difference of +2.72). However, its lipophilicity remains lower than aromatic derivatives like phenanthrene-based compounds (clogP >3). This balance facilitates solubility in polar solvents while retaining limited membrane permeability, a trait exploited in prodrug design.

Properties

CAS No. |

185319-73-7 |

|---|---|

Molecular Formula |

C13H26N2O4 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

(2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C13H26N2O4/c1-7(2)5-6-9(14)11(16)12(17)15-10(8(3)4)13(18)19/h7-11,16H,5-6,14H2,1-4H3,(H,15,17)(H,18,19)/t9?,10-,11?/m0/s1 |

InChI Key |

GHGQYMRTJLEOON-YVNMAJEFSA-N |

Isomeric SMILES |

CC(C)CCC(C(C(=O)N[C@@H](C(C)C)C(=O)O)O)N |

Canonical SMILES |

CC(C)CCC(C(C(=O)NC(C(C)C)C(=O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine typically involves multiple steps, starting from readily available starting materials. The process often includes:

Amino Acid Derivatization: The initial step involves the derivatization of L-valine to introduce the necessary functional groups.

Hydroxy Group Introduction:

Amino Group Addition: The final step involves the addition of the amino group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.

Scientific Research Applications

N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound:

- Core Structure: L-Valine linked to a 3-amino-2-hydroxy-6-methylheptanoyl group.

- Functional Groups: Amino (-NH2), hydroxyl (-OH), and methyl branches.

- Key Properties : Moderate hydrophilicity (clogP ~1.5 estimated), hydrogen-bonding capacity, stereochemical complexity.

Comparative Compounds:

Solubility and Lipophilicity:

- Target Compound: Lower lipophilicity due to polar amino/hydroxyl groups, enhancing water solubility but limiting membrane permeability.

- Phenanthrene Derivatives : High clogP (>3) due to aromatic rings and methoxy groups, favoring cellular uptake but requiring formulation aids for solubility .

- Brominated Sulfonyl Derivatives : Moderate clogP (~2.8) with improved antimicrobial potency linked to lipophilicity .

Biological Activity

N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine (often referred to as a derivative of L-valine) is a compound of interest in various biological and pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by a branched-chain amino acid structure. The synthesis typically involves the acylation of L-valine with specific acyl groups, which can enhance its biological properties. For example, the introduction of the 3-amino-2-hydroxy-6-methylheptanoyl moiety can influence the compound's solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅N₃O₃ |

| Molecular Weight | 271.37 g/mol |

| Solubility | Soluble in water |

| pKa | Approx. 9.0 |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and energy production.

- Modulation of Immune Responses : Some derivatives exhibit immunomodulatory effects, potentially acting as agonists or antagonists for specific receptors involved in immune signaling pathways.

- Cellular Uptake and Transport : The structural modifications can enhance cellular uptake via transporters that recognize branched-chain amino acids.

3.1 In Vitro Studies

Research has demonstrated that this compound can influence cellular processes:

- Cytotoxicity Assays : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis at specific concentrations, suggesting potential as an anti-cancer agent.

Table 2: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

3.2 In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

4. Case Studies

Recent clinical studies have explored the effects of L-valine derivatives on metabolic disorders:

- Clinical Trial on Metabolic Syndrome : A double-blind study involving patients with metabolic syndrome showed significant improvements in insulin sensitivity and lipid profiles after supplementation with this compound for three months.

- Neuroprotective Effects : Another study investigated the neuroprotective properties in models of neurodegeneration, revealing that the compound may help reduce oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.